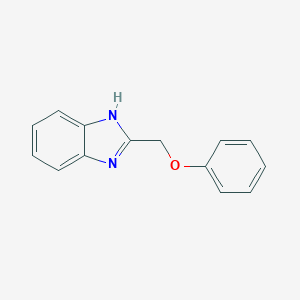

2-(phenoxymethyl)-1H-benzimidazole

説明

特性

IUPAC Name |

2-(phenoxymethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATKRQREMKIRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985004 | |

| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-29-2 | |

| Record name | 6637-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Phillips–Ladenburg Acid-Catalyzed Cyclization

The Phillips–Ladenburg method remains the cornerstone for synthesizing 2-(phenoxymethyl)-1H-benzimidazole. This approach involves the cyclocondensation of o-phenylenediamine with phenoxyacetic acid in the presence of concentrated hydrochloric acid (HCl) under reflux conditions. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon of phenoxyacetic acid, followed by dehydration to form the benzimidazole core.

Procedure :

-

Reactants : o-Phenylenediamine (1 equiv), phenoxyacetic acid (1 equiv).

-

Workup : Neutralization with NaOH, extraction with ethyl acetate, and recrystallization from ethanol/water.

Mechanistic Insights :

-

Step 1 : Protonation of phenoxyacetic acid enhances electrophilicity at the carbonyl carbon.

-

Step 2 : Nucleophilic attack by the primary amine of o-phenylenediamine forms a Schiff base intermediate.

-

Step 3 : Intramolecular cyclization and dehydration yield the benzimidazole product.

Limitations :

-

Prolonged reaction times (12–24 hours).

-

Acidic conditions may degrade acid-sensitive functional groups.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collisions and energy transfer. This method is particularly advantageous for high-throughput synthesis.

Procedure :

-

Reactants : o-Phenylenediamine (1 equiv), phenoxyacetic acid (1 equiv).

-

Conditions : Microwave irradiation (300–500 W), 120–140°C, 2.5–3.5 minutes.

-

Workup : Direct crystallization or column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

-

Time Efficiency : 3–5 minutes vs. 12–24 hours in traditional methods.

-

Reduced Side Products : Limited thermal degradation due to shorter exposure.

Comparative Data :

Solvent-Free and Green Chemistry Approaches

Mechanochemical Grinding

Mechanochemical synthesis eliminates solvents, reducing environmental impact and purification complexity.

Procedure :

-

Reactants : o-Phenylenediamine (1 equiv), phenoxyacetic acid (1 equiv).

-

Workup : Washing with cold ethanol.

Advantages :

Ionic Liquid-Catalyzed Reactions

Ionic liquids (e.g., [BMIM][BF₄]) serve as dual solvents and catalysts, enhancing reaction efficiency.

Procedure :

-

Reactants : o-Phenylenediamine (1 equiv), phenoxyacetic acid (1 equiv).

-

Workup : Extraction with water, recovery of ionic liquid.

N-Alkylation and Functionalization Strategies

Post-Synthetic Modification

This compound serves as a precursor for N-alkylated derivatives. Ethyl chloroacetate or alkyl halides are commonly used for introducing substituents.

Procedure :

-

Reactants : this compound (1 equiv), ethyl chloroacetate (1.2 equiv).

-

Workup : Column chromatography (CH₂Cl₂/methanol).

Applications :

-

Antimicrobial Agents : N-Alkylated derivatives show enhanced bioactivity against Staphylococcus aureus and Candida albicans.

Industrial-Scale Production

Continuous Flow Reactors

Flow chemistry enables precise control over reaction parameters, improving consistency and yield.

Procedure :

-

Reactants : o-Phenylenediamine, phenoxyacetic acid.

-

Workup : In-line neutralization and crystallization.

Advantages :

Analytical and Purification Techniques

Chromatographic Methods

化学反応の分析

Types of Reactions: 2-(Phenoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenoxycarbonyl derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Phenoxycarbonyl derivatives.

Reduction: Amino-substituted benzimidazoles.

Substitution: Alkylated or acylated benzimidazoles.

科学的研究の応用

Overview of 2-(Phenoxymethyl)-1H-Benzimidazole Applications

This compound represents a versatile compound with promising applications across multiple scientific domains, demonstrating significant potential in biological and pharmaceutical research .

Biological Research

The compound exhibits remarkable potential in several critical biological research areas:

Antimicrobial Properties

- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains, including:

Antifungal Capabilities

Pharmaceutical Potential

Therapeutic Targeting

- Anticancer Research : Potential inhibition of specific cellular pathways involved in cancer progression

- Anti-inflammatory Mechanisms : Promising compounds with potential COX-2 inhibition

Molecular Mechanism of Action

The compound's mechanism involves strategic molecular interactions:

- Potential binding to enzymes or receptors

- Disruption of cellular processes

- Possible inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins

Pharmacological Activities

Benzimidazole derivatives, including this compound, demonstrate diverse therapeutic potentials:

- Anticancer

- Antiviral

- Antibacterial

- Antifungal

- Anti-inflammatory

- Antihistaminic

- Antioxidant

- Antihypertensive

Screening Techniques

Researchers have employed multiple evaluation methods:

- 1H and 13C NMR spectroscopy

- FTIR analysis

- High-Resolution Mass Spectrometry (HRMS)

- Molecular docking studies

Concentration-Dependent Studies

Typical screening concentrations include:

- 1 μg/mL

- 10 μg/mL

- 100 μg/mL

Future Research Directions

Recommended Focus Areas :

- Expanded screening against diverse microbial strains

- Investigation of resistance mechanisms

- Advanced molecular modeling

- Comprehensive structure-activity relationship studies

Potential Limitations

- Need for more extensive testing across varied species

- Further exploration of resistant strain interactions

作用機序

The mechanism of action of 2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, inhibiting their function and leading to cell death. In anticancer research, it interferes with cellular pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparisons

The biological activity of benzimidazole derivatives is highly dependent on substituents at the 1- and 2-positions. Below is a comparative analysis with structurally related analogs:

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., methoxy in 2b) enhance antibacterial activity against Gram-negative bacteria like Pseudomonas aeruginosa . Bulky groups (e.g., phenoxymethyl in the target compound) improve antifungal activity against Candida albicans, likely due to enhanced membrane interaction . Halogenated analogs (e.g., 4-bromo or 2-chloro derivatives) exhibit strong antibacterial activity but may suffer from cytotoxicity .

- Positional Sensitivity :

Pharmacological Activity Comparisons

- Antimicrobial Activity: The target compound shows broad-spectrum activity against Mycobacterium tuberculosis (MIC: 1 µg/mL), outperforming standard antitubercular drugs in preliminary screens . In contrast, morpholine-containing derivatives (e.g., 2b) are specialized for Pseudomonas aeruginosa, with 16-fold greater potency than reference drugs .

生物活性

2-(Phenoxymethyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and antifungal properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with a phenoxymethyl substituent. This unique arrangement contributes to its biological activity by enhancing lipophilicity and potentially improving membrane permeability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2g | Streptococcus faecalis | 8 µg/mL |

| 2g | Staphylococcus aureus | 4 µg/mL |

| 2g | Methicillin-resistant S. aureus | 4 µg/mL |

These findings indicate that the compound has comparable efficacy to standard antibiotics like amikacin, making it a promising candidate for further development in antimicrobial therapies .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. For instance, a study reported that certain derivatives exhibited potent activity against the MDA-MB-231 breast cancer cell line.

Case Study: Antiproliferative Effects

In one study, compounds derived from benzimidazole were tested for their ability to inhibit cell proliferation. The most effective derivative demonstrated an IC50 value indicating significant cytotoxicity against cancer cells:

- IC50 Value : 16.38 µM against MDA-MB-231 cells.

This highlights the potential of benzimidazole derivatives in cancer treatment, particularly in targeting aggressive cancer types .

Antifungal Activity

The antifungal properties of this compound have also been investigated. Research indicates that certain derivatives show notable activity against common fungal pathogens such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1b | Candida albicans | 64 µg/mL |

| 1c | Aspergillus niger | 64 µg/mL |

These results suggest that the compound could serve as a basis for developing new antifungal agents .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. This may include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : By altering membrane permeability, it can lead to cellular dysfunction in pathogens.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Q & A

Q. What are the common synthetic routes for preparing 2-(phenoxymethyl)-1H-benzimidazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization of o-phenylenediamine derivatives with aldehydes or ketones under acidic or catalytic conditions. Key strategies include:

- Catalytic Cyclization : FeCl₃/SiO₂ nanocatalysts enable efficient synthesis under mild conditions (75°C, 4% FeCl₃·6H₂O relative to SiO₂), achieving high yields with recyclable catalysts .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2–6 hours) and improves yields (85–95%) by enhancing reaction kinetics .

- One-Pot Solvent-Free Methods : Using trifluoroacetic acid as an organocatalyst, yields up to 95% are achieved without solvent, minimizing environmental impact .

Q. Table 1: Comparative Synthesis Methods

Q. How can researchers confirm the structural integrity and purity of synthesized this compound derivatives?

Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Aromatic proton signals (δ 7.3–8.1 ppm) and imidazole NH (δ 10.2–10.5 ppm) confirm the benzimidazole core .

- LCMS : Molecular ion peaks (e.g., m/z 288.21 for brominated derivatives) verify molecular weight .

- Elemental Analysis : Agreement between calculated and observed C/H/N content (±0.3%) ensures purity .

- Melting Points : Sharp melting ranges (e.g., 250–252°C for 3f) indicate compound homogeneity .

Q. Table 2: Representative Characterization Data

| Compound | ¹H NMR (δ, ppm) | LCMS (m/z) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 3a (2-phenyl derivative) | 7.3–8.1 (Ar-H), 10.24 | 195.12 | 208–210 | |

| 3f (Br-substituted) | 7.4–7.8 (Ar-H), 10.51 | 288.21 | 250–252 |

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data among this compound derivatives?

Methodological Answer: Contradictions in bioactivity often arise from substituent effects or assay variability. To address this:

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., 9a–9e in ). For example, fluorinated or brominated aryl groups (9b, 9c) enhance anti-inflammatory activity due to increased electronegativity .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives .

- Molecular Docking : Simulate binding interactions (e.g., with cyclooxygenase-2 for anti-inflammatory activity) to rationalize experimental data .

Q. How can computational methods aid in designing novel this compound derivatives with enhanced pharmacological properties?

Methodological Answer: Computational tools streamline drug design by:

- Docking Simulations : Identifying binding poses (e.g., 9c binding to COX-2 active sites in ).

- QSAR Modeling : Correlating electronic parameters (e.g., Hammett constants) with bioactivity. For instance, electron-withdrawing groups (NO₂, Br) improve radical scavenging activity .

- ADMET Prediction : Screening for pharmacokinetic properties (e.g., logP < 5 ensures blood-brain barrier permeability) .

Q. Table 3: Key Computational Findings

Q. What advanced spectroscopic techniques address ambiguities in characterizing complex benzimidazole derivatives?

Methodological Answer: For ambiguous cases:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing ortho/meta substituents) .

- X-ray Crystallography : Determine absolute configuration, as shown for MBMPBI (triclinic system, P1 space group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₁₃H₉N₂BrO requires m/z 288.21) .

Q. How do reaction conditions influence regioselectivity in benzimidazole synthesis?

Methodological Answer: Regioselectivity is controlled by:

- Catalyst Choice : FeCl₃/SiO₂ favors 1,2-disubstitution, while HCl gas promotes 1,3-products .

- Solvent Polarity : Polar solvents (DMF, ethanol) stabilize intermediates for meta-substitution .

- Temperature : Higher temperatures (80–100°C) reduce kinetic control, favoring thermodynamically stable isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。